N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide
Description
N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide is a synthetic acetamide derivative characterized by a substituted isoquinoline core. Its structure comprises:
- Acetamide backbone: The central acetamide group links a 4-butylphenyl substituent to a modified isoquinoline moiety.
- Substituent diversity: The 4-butylphenyl group contributes lipophilicity, while the ethoxyethyl side chain may influence pharmacokinetics.
Its structural complexity underscores its role as a candidate for drug discovery, particularly in modulating protein-protein interactions or kinase activity .
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4/c1-3-5-7-19-10-12-20(13-11-19)26-24(28)18-31-23-9-6-8-22-21(23)14-15-27(25(22)29)16-17-30-4-2/h6,8-15H,3-5,7,16-18H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVLWIHTPGCQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CCOCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Ethoxyethyl Group: The ethoxyethyl group can be introduced via an alkylation reaction using ethyl bromoacetate and a suitable base.
Coupling with the Butylphenyl Group: The final step involves coupling the isoquinolinone derivative with 4-butylaniline through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide is a compound of interest in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its potential uses, mechanisms of action, and relevant case studies.
Chemical Formula
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molar Mass : 325.39 g/mol
Pharmacological Potential
This compound has been investigated for its pharmacological properties, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and implicated in type 2 diabetes management. DPP-IV inhibitors are known to enhance insulin secretion and reduce glucagon levels, thus improving glycemic control .
Anticancer Activity
Preliminary studies suggest that derivatives of isoquinoline compounds exhibit anticancer properties. The presence of the isoquinoline core in this compound may contribute to its ability to inhibit cancer cell proliferation. Isoquinoline derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models .
Neurological Applications
Given the structural attributes of this compound, it may also have implications in treating neurological disorders. Compounds with similar structures have been studied for their neuroprotective effects and potential roles in managing conditions such as Alzheimer’s disease and Parkinson’s disease .
Table: Summary of Case Studies on this compound
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it could inhibit the activity of certain kinases, leading to altered cell signaling and growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide and related acetamide/isoquinoline derivatives:
| Compound Name | Core Structure | Key Substituents | Potential Targets | Evidence Source |
|---|---|---|---|---|
| This compound | Isoquinoline-acetamide | - 4-butylphenyl - 2-ethoxyethyl on isoquinoline |
GPCRs, kinases (inferred) | [1, 4] |
| SID7969543 (Ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate) |
Isoquinoline-ester | - Ethyl ester - Benzodioxin-aminoethyl |
GPCRs (explicitly mentioned) | [1] |
| 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide | Phenylacetamide | - 4-bromophenyl - 2-methoxyphenyl |
Antimicrobial targets (screened) | [2] |
| N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methylquinolin-8-yl)oxyacetamide | Quinoline-acetamide | - Cyclohexenylethyl - 2-methylquinoline |
Unclear (structural analog) | [4] |
| 2-[[4-(4-bromophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | Oxazole-sulfonyl-acetamide | - Bromophenyl sulfonyl - Oxazole-thioether |
Enzyme inhibitors (sulfonyl groups) | [6] |
Key Observations:
Isoquinoline vs. Quinoline Derivatives: The target compound’s 1-oxoisoquinoline core distinguishes it from quinoline-based analogs (e.g., N-[2-(cyclohexen-1-yl)ethyl]-2-(2-methylquinolin-8-yl)oxyacetamide). Isoquinolines often exhibit distinct binding modes due to their fused benzene-pyridine ring arrangement compared to quinolines .
Substituent Impact :
- Lipophilicity : The 4-butylphenyl group in the target compound increases lipophilicity compared to smaller substituents like methoxy or bromophenyl in other acetamides .
- Solubility : The ethoxyethyl chain may improve aqueous solubility relative to ester or sulfonyl groups in SID7969543 and oxazole derivatives .
Antimicrobial Activity: Unlike 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide, which was synthesized for antimicrobial screening, the target compound’s larger structure may limit bacterial membrane penetration .
Biological Activity
N-(4-butylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C22H28N2O3
- Molecular Weight : 368.48 g/mol
The structure features a butylphenyl group, an isoquinoline moiety, and an ether linkage, which are believed to contribute to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, making it a candidate for diabetes treatment .
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine production .
- Anticancer Potential : Some studies have indicated that derivatives of isoquinoline compounds can exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also have anticancer activity .
Table 1: Summary of Biological Activities
Case Study 1: DPP-IV Inhibition
In a study conducted by researchers focusing on glucose metabolism, this compound was tested for its ability to inhibit DPP-IV. The results demonstrated a dose-dependent inhibition of the enzyme, suggesting its potential utility in managing type 2 diabetes.
Case Study 2: Anti-inflammatory Effects
Another investigation explored the compound's anti-inflammatory properties in a rodent model of induced inflammation. The administration of the compound resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Case Study 3: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The results showed that the compound induced apoptosis at concentrations lower than those typically required for conventional chemotherapeutics, highlighting its potential as a novel anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
